![molecular formula C24H27N3 B12810582 11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 28868-64-6](/img/structure/B12810582.png)
11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/GU3542000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. It is known for its unique chemical properties and applications in various fields, including industrial and scientific research. The compound is recognized for its potential hazards and safety measures, making it a subject of interest for occupational health and safety professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/GU3542000 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of NIOSH/GU3542000 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in controlled environments to minimize exposure to hazardous substances. The use of advanced equipment and technology ensures efficient production while adhering to safety regulations .
Chemical Reactions Analysis
Types of Reactions: NIOSH/GU3542000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/GU3542000 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of NIOSH/GU3542000 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are essential for various applications .
Scientific Research Applications
NIOSH/GU3542000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, the compound is studied for its potential effects on biological systems and its role in cellular processes. In medicine, NIOSH/GU3542000 is investigated for its therapeutic potential and its use in drug development. Industrial applications include its use in manufacturing processes and as a component in various products .
Mechanism of Action
The mechanism of action of NIOSH/GU3542000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NIOSH/GU3542000 include other volatile organic compounds and industrial chemicals. These compounds share similar chemical structures and properties, making them useful for comparative studies .
Uniqueness: NIOSH/GU3542000 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it valuable for specific applications and research purposes .
Properties
CAS No. |
28868-64-6 |
|---|---|
Molecular Formula |
C24H27N3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C24H27N3/c1-3-9-19(10-4-1)26-15-17-27(18-16-26)24-20-11-5-2-6-13-22(20)25-23-14-8-7-12-21(23)24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-18H2 |
InChI Key |
KVTMKACXBCKXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



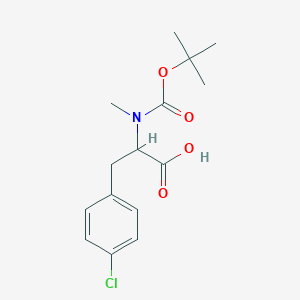

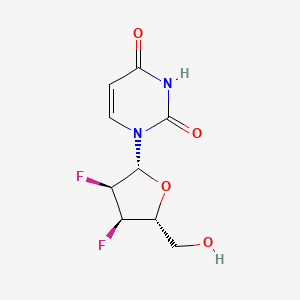
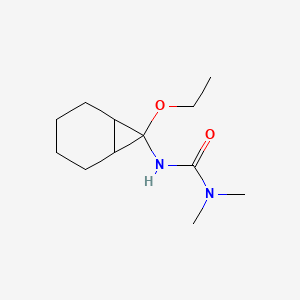
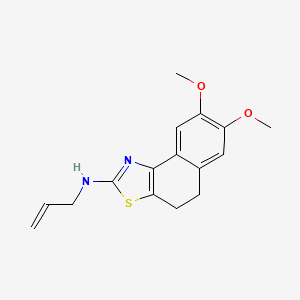
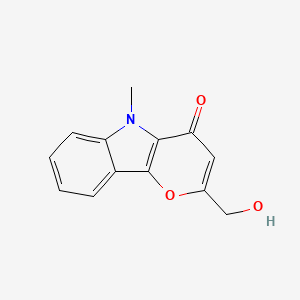
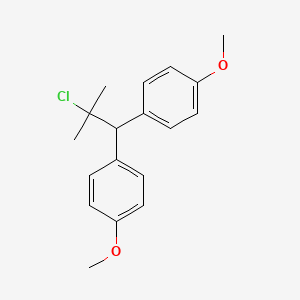
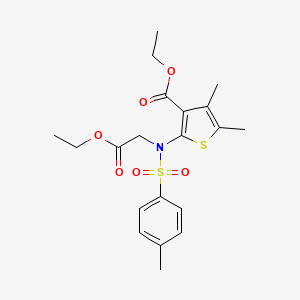

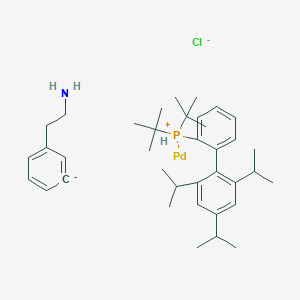
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
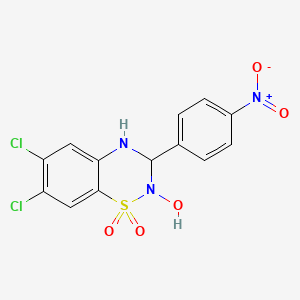
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
